SPC-839 vs. PS-1145 and BMS-345541: IKK2 Inhibitory Potency
In a direct comparison of published IKK2 IC50 values, SPC-839 demonstrates superior potency relative to the commonly used reference inhibitors PS-1145 and BMS-345541 [1]. SPC-839 inhibits IKK2 with an IC50 of 62 nM, whereas PS-1145 and BMS-345541 exhibit IC50 values of 0.15 μM and 0.3 μM, respectively. This represents a 2.4-fold and 4.8-fold potency advantage for SPC-839 over these comparators.
| Evidence Dimension | IKK2 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 62 nM |
| Comparator Or Baseline | PS-1145: 0.15 μM (150 nM); BMS-345541: 0.3 μM (300 nM) |
| Quantified Difference | 2.4-fold more potent than PS-1145; 4.8-fold more potent than BMS-345541 |
| Conditions | Biochemical kinase assay; values collated from published literature in standardized comparison [1] |
Why This Matters
Higher potency at the target enzyme allows for lower dosing requirements and potentially improved therapeutic windows in cellular and in vivo NF-κB inhibition models.
- [1] Al-Katib A, Arnold AA, Aboukameel A, et al. I-kappa-kinase-2 (IKK-2) inhibition potentiates vincristine cytotoxicity in non-Hodgkin's lymphoma. Mol Cancer. 2010;9:228. (Direct quotation of comparative IC50 values: SPC-839 62 nM, PS-1145 0.15 μM, BMS-345541 0.3 μM) View Source
